molecular formula C22H14N2O B1417461 6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one CAS No. 24472-30-8

6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one

Cat. No. B1417461
CAS RN: 24472-30-8
M. Wt: 322.4 g/mol
InChI Key: CXRNARWMKBVOID-UHFFFAOYSA-N
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Description

“6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one” is a compound that belongs to the benzodiazepine class . Benzodiazepines are organic compounds that consist of two ring structures, and they are used in medicine for their anxiolytic, muscle relaxant, sedative, and hypnotic effects . They also show anticonvulsant properties and serve as antiepileptics . All benzodiazepines bind to GABA receptors, the most important inhibitory receptors in the central nervous system .


Synthesis Analysis

The synthesis of benzodiazepines like “6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one” can be complex. For instance, the synthesis of 1-methyltriazolobenzodiazepines (alprazolam type) is possible by heating 1,4-benzodiazepin-2-thiones with hydrazine and acetic acid in n-butanol under reflux .


Molecular Structure Analysis

Benzodiazepines consist of a seven-membered unsaturated ring that contains two nitrogen atoms, making them heterocyclic compounds . In the case of benzodiazepines, a benzene ring is attached to the diazepine ring . The molecular formula of benzodiazepines is CHN .

Scientific Research Applications

  • Anti-Inflammatory Effects : A study by Fruscella et al. (2001) highlighted the anti-inflammatory properties of benzodiazepine derivatives, including compounds structurally related to 6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one. These compounds showed significant inhibition of interleukin-6 and prostaglandin E(2) production, which may be relevant for developing innovative anti-inflammatory molecules.

  • Anticonvulsant Activity : Grossi et al. (1993) conducted a study on 1,5-Benzodiazepines, focusing on derivatives with anticonvulsant activity, such as [1,2,4]triazolo[4,3-a][1,5]benzodiazepines, which are structurally related to 6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one (Grossi et al., 1993). These compounds demonstrated clear-cut anticonvulsant effects with low acute toxicity.

  • Synthesis and Structural Studies : The synthesis and structural properties of benzodiazepine derivatives, including those similar to 6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one, have been a topic of interest. For instance, Zia-ul-Haq et al. (2007) analyzed the structure of a biologically active 1,5-benzodiazepine derivative, providing insights into the molecular configuration of such compounds (Zia-ul-Haq et al., 2007).

  • Analgesic Properties : The analgesic effects of benzodiazepine derivatives have been explored. A study by Pavlovsky et al. (2013) examined the analgesic activity of 3-substituted derivatives of 1,4-benzodiazepines and suggested their potential as bases for developing antagonists of bradykinin receptors, which could be clinically beneficial (Pavlovsky et al., 2013).

  • Chemical Synthesis Techniques : Research has also focused on developing new synthesis methods for benzodiazepine derivatives. Lyukshenko et al. (2019) discussed a new method for synthesizing 1-methyl-5-phenyl-7-chloro-1,3-dihydro-2H-[1,4]-benzodiazepin-2-one, demonstrating the ongoing advancements in the chemical synthesis of such compounds (Lyukshenko et al., 2019).

Safety And Hazards

Benzodiazepines, including “6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one”, can pose significant risks if misused. They can quickly lead to tolerance development and dependence . Therefore, they should be used under medical supervision.

properties

IUPAC Name

11-phenyl-10H-indeno[2,1-c][1,5]benzodiazepin-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O/c25-22-16-11-5-4-10-15(16)21-19(22)20(14-8-2-1-3-9-14)23-17-12-6-7-13-18(17)24-21/h1-13,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRNARWMKBVOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC4=CC=CC=C4N2)C5=CC=CC=C5C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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